Epiduo

描述

属性

CAS 编号 |

1194805-81-6 |

|---|---|

分子式 |

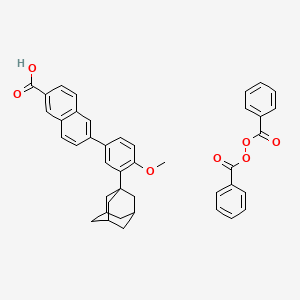

C42H38O7 |

分子量 |

654.7 g/mol |

IUPAC 名称 |

6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylic acid;benzoyl benzenecarboperoxoate |

InChI |

InChI=1S/C28H28O3.C14H10O4/c1-31-26-7-6-23(21-2-3-22-12-24(27(29)30)5-4-20(22)11-21)13-25(26)28-14-17-8-18(15-28)10-19(9-17)16-28;15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12/h2-7,11-13,17-19H,8-10,14-16H2,1H3,(H,29,30);1-10H |

InChI 键 |

UXWMHYHGBDEQJF-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5.C1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=CC=C2 |

规范 SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5.C1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=CC=C2 |

其他CAS编号 |

1194805-81-6 |

同义词 |

Adapalene - Benzoyl Peroxide Drug Combination Adapalene Benzoyl Peroxide Drug Combination Adapalene, Benzoyl Peroxide Drug Combination Adapalene-Benzoyl Peroxide Drug Combination Epiduo |

产品来源 |

United States |

科学研究应用

Clinical Efficacy

Epiduo has been extensively studied in various clinical trials demonstrating its effectiveness against moderate to severe acne. Key findings from these studies include:

- Study Outcomes : In a pivotal study involving 1,401 subjects, this compound significantly outperformed its individual components and vehicle control in reducing both inflammatory and non-inflammatory lesions after 12 weeks of treatment .

- Early Response : Patients exhibited noticeable improvement in inflammatory lesions as early as one week into treatment, with a marked reduction in total lesion counts by week 12 .

Table 1: Efficacy Results from Clinical Trials

| Study | Treatment Group | Success Rate (Clear/Almost Clear) | Inflammatory Lesion Reduction (%) | Non-Inflammatory Lesion Reduction (%) |

|---|---|---|---|---|

| Study 1 | This compound (N=149) | 27.5% | 50% | 40% |

| Study 2 | Adapalene (N=148) | 15.5% | 30% | 25% |

| Study 3 | Benzoyl Peroxide (N=149) | 15.4% | 28% | 22% |

| Vehicle Control (N=71) | - | - | - | - |

*Data derived from multiple clinical studies assessing this compound's efficacy against its monads and vehicle control .

Case Study 1: Observational Study on Patient Adherence

A multicenter observational study evaluated the efficacy and patient adherence to this compound in a cohort of 2,780 adolescents aged 12 to 20 years with moderate inflammatory acne. The results indicated:

- Improvement Rate : After 12 weeks, 91.5% of patients exhibited improvement in their acne severity.

- Complete Resolution : Approximately 21.8% achieved complete resolution of visible lesions.

- Adherence : Good treatment adherence was reported in 63.2% of participants, with mild local irritation being the most common side effect .

Case Study 2: OSCAR Trial

The OSCAR trial specifically focused on the long-term effects of this compound Forte (a higher concentration formulation) on reducing atrophic acne scars by effectively treating active lesions. Results showed:

- Significant Reduction : A statistically significant decrease in acne lesions was observed over a period of 24 weeks compared to vehicle control (P < .0001).

- Scarring Prevention : Early intervention with this compound Forte was linked to a reduced risk of developing atrophic scars, highlighting its preventive benefits beyond immediate acne treatment .

准备方法

Active Ingredients

- Adapalene : A naphthoic acid derivative ($$C{28}H{28}O_3$$) with a molecular weight of 412.5 g/mol. Its lipophilic nature necessitates a delivery system that ensures uniform dispersion within the gel matrix.

- Benzoyl Peroxide : A dibenzoyl peroxide compound ($$C{14}H{10}O_4$$) with a molecular weight of 242.23 g/mol. Known for its oxidative instability, its incorporation into the gel requires antioxidant excipients and pH control.

Excipients and Their Roles

The gel’s inactive components stabilize the APIs, modulate rheology, and enhance skin penetration:

Formulation Development and Challenges

The development of this compound required addressing incompatibilities between adapalene and benzoyl peroxide, both chemically and physically. Adapalene’s susceptibility to photodegradation and benzoyl peroxide’s oxidative reactivity necessitated a pH-balanced, light-protected gel system.

Compatibility Studies

- Adapalene-BPO Interaction : Accelerated stability studies at 40°C/75% RH showed <5% degradation over six months when edetate disodium and isohexadecane were included, confirming excipient efficacy in mitigating oxidation.

- pH Optimization : A pH range of 5.0–6.0 was selected to balance adapalene solubility and benzoyl peroxide stability, minimizing hydrolysis of the latter.

Rheological Modifications

The acrylamide/sodium acryloyldimethyltaurate copolymer (Simulgel 600 PHA) was critical for achieving thixotropic behavior, ensuring easy application and prolonged skin contact. Viscosity profiles were adjusted to 20,000–30,000 cP at 25°C to prevent phase separation.

Manufacturing Process: Critical Steps and Controls

This compound’s production follows a multi-stage process validated for batch consistency and compliance with Good Manufacturing Practices (GMP).

Mixing and Homogenization

- Phase A Preparation : Adapalene is dispersed in a blend of isohexadecane, poloxamer 124, and docusate sodium under nitrogen atmosphere to prevent oxidation.

- Phase B Preparation : Benzoyl peroxide is dissolved in glycerin and purified water, with edetate disodium added to sequester metal ions.

- Combination : Phase A is gradually incorporated into Phase B using high-shear homogenization (1,500–2,500 rpm) to form a uniform emulsion. The acrylamide/sodium acryloyldimethyltaurate copolymer is then added under slow stirring to avoid air entrapment.

Filling and Packaging

The final gel is filled into aluminum tubes or polypropylene pumps under controlled humidity (<30% RH) to prevent moisture ingress. Tube liners are coated with epoxy-phenolic resins to avoid interaction with benzoyl peroxide.

Stability and Quality Assurance

Stability protocols for this compound emphasize protection from light, heat, and oxygen, with shelf-life determinations based on ICH guidelines.

Accelerated Stability Data

| Condition | Adapalene Degradation | BPO Degradation | Physical Changes |

|---|---|---|---|

| 25°C/60% RH, 6 months | <2% | <3% | No phase separation |

| 40°C/75% RH, 3 months | 3.5% | 6.8% | Slight discoloration |

Analytical Methods

- HPLC-UV : Quantifies adapalene ($$ \lambda = 280 \, \text{nm} $$) and benzoyl peroxide ($$ \lambda = 235 \, \text{nm} $$) with LODs of 0.05 µg/mL and 0.1 µg/mL, respectively.

- Microbiological Testing : Ensures microbial limits <10 CFU/g for aerobic bacteria and absence of Pseudomonas aeruginosa.

Regulatory and Scaling Considerations

The 505(b)(2) regulatory pathway leveraged data from Differin (adapalene) and benzoyl peroxide monographs, with bioavailability studies confirming negligible systemic absorption ($$C_{\text{max}} < 0.1 \, \text{ng/mL}$$). Scale-up from pilot to commercial batches required adjustments in homogenization time (20 → 40 minutes) to maintain droplet size <10 µm.

常见问题

Q. What ethical considerations arise in pediatric this compound trials?

- Methodological Answer : Obtain assent from minors and consent from guardians. Monitor adverse events (e.g., irritation) via daily diaries. Submit protocols to IRBs with pediatric expertise. Use age-appropriate PROs and avoid invasive biopsies in participants <12 years .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。